4-Cyano-4'-octylbiphenyl
Overview
Description
4-Cyano-4’-octylbiphenyl, also known as 8CB, is a type of nematic liquid crystal . It is a white or colorless solid at 20 degrees Celsius . The molecule is about 20 Å long .
Synthesis Analysis
The synthesis of 4-Cyano-4’-octylbiphenyl involves modifying biphenyl in a linear manner. First, Br2 is added to the biphenyl to introduce a bromine atom to the end of the moiety. Next, aluminium chloride and C4H9COCl are added to the sample, followed by the addition of potassium hydroxide and NH2NH2 .Molecular Structure Analysis
The molecular formula of 4-Cyano-4’-octylbiphenyl is C21H25N . The molecule has a planar orientation, with its long axis parallel to the surface .Physical And Chemical Properties Analysis
4-Cyano-4’-octylbiphenyl is a white or colorless solid at 20 degrees Celsius . It has a boiling point of 218 °C/2 mmHg . The maximum absorption wavelength is 276 nm (EtOAc) .Scientific Research Applications
Nano-Confined Smectic-A Liquid Crystals
8CB’s behavior when confined between mica and silica surfaces at nanometer scale thickness was studied using synchrotron X-ray diffraction. This research revealed that 8CB molecules take a planar orientation and form a lamellar structure, with their orientation changing depending on the confining surfaces .
Molecular Dynamics Analysis
Incoherent quasielastic neutron scattering experiments were conducted to study the molecular dynamics of 8CB. This allowed for the analysis of translational diffusion and uniaxial molecular rotations over a range of relaxation times, providing insights into the behavior of 8CB in different phases .
Dye-Sensitized Solar Cells
8CB has been used as an additive in Co(II/III) electrolytes for dye-sensitized solar cells (DSCs). The introduction of 8CB in DSCs aims to enhance the photovoltage, demonstrating the compound’s potential in renewable energy technologies .
Advanced Photonic Materials
As a thermotropic liquid crystal, 8CB is commonly used in advanced photonic materials. Its unique properties make it suitable for various electro-optical devices, contributing to the development of next-generation photonic technologies .
Surface and Shear Force Effects
The effects of surface and shear forces on 8CB confined between different surfaces were investigated. This study is crucial for understanding how 8CB’s orientation and structure can be manipulated, which is vital for its application in liquid crystal displays and other devices .
Phase Transition Studies
8CB is known for its isotropic to nematic and nematic to smectic A phase transitions. These characteristics have made it a subject of numerous experimental studies to understand phase behavior in liquid crystals, which is essential for their application in display technologies .
Mechanism of Action
Target of Action
4-Cyano-4’-octylbiphenyl, also known as 8CB, is primarily used in the field of liquid crystals . Its primary targets are the liquid crystal phases, specifically the smectic, nematic, and isotropic phases .
Mode of Action
8CB interacts with its targets by influencing the orientation of the liquid crystal molecules . The orientational behavior of 8CB confined between surfaces was investigated using synchrotron X-ray diffraction measurement . The 8CB molecules took a planar orientation and formed a lamellar structure . The in-plane orientation of the confined 8cb changed depending on the confining surfaces .
Biochemical Pathways
The biochemical pathways of 8CB are related to the alignment and orientation of the liquid crystal molecules . The lamellar axis of the 8CB confined between mica surfaces uniaxially oriented most probably due to the preferential alignment of its long axis along the principal crystallographic a-axis of the mica . On the other hand, 8CB between the silica surfaces formed lamellar domains in which the lamellar axis of 8CB omnidirectionally oriented in-plane .
Pharmacokinetics
Its behavior in different environments suggests that its mobility and alignment can be significantly influenced by confinement effects .
Result of Action
The result of 8CB’s action is the formation of different orientations and structures in liquid crystals . This can influence the properties of the liquid crystal material, including its optical and electrical properties .
Action Environment
The action of 8CB is influenced by environmental factors such as the nature of the confining surfaces and the application of shear forces . For instance, the effect of shear to align the 8CB molecules was significantly suppressed due to the confinement effect which significantly reduces the mobility of molecules . The orientation of nano-confined 8CB also changed after shear treatment .
Safety and Hazards
Future Directions
Research on 4-Cyano-4’-octylbiphenyl is ongoing. One study investigated the orientational behavior of the liquid crystal when confined between mica surfaces and silica surfaces with a nanometer scale thickness . Another study introduced the liquid crystal as an additive into Co (II / III) electrolytes for dye-sensitized solar cells .
properties
IUPAC Name |
4-(4-octylphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-2-3-4-5-6-7-8-18-9-13-20(14-10-18)21-15-11-19(17-22)12-16-21/h9-16H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQPODPWWMOTIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068786 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068786 | |
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Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid or crystalline solid; [MSDSonline] | |
Record name | 4'-Octyl(1,1'-biphenyl)-4-carbonitrile | |
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Product Name |
4-Cyano-4'-octylbiphenyl | |
CAS RN |
52709-84-9 | |
Record name | 8CB | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52709-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Cyano-4'-octylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052709849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-octyl[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.819 | |
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Record name | 4-Cyano-4'-octylbiphenyl | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLS5T77XPV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 8CB?
A1: 8CB has the molecular formula C21H25N and a molecular weight of 291.43 g/mol. []
Q2: Are there any spectroscopic data available for 8CB?
A2: Yes, studies have investigated the absorption and fluorescence spectra of 8CB and its derivatives in various solvents. The fluorescence originates from the planar 1 La state polarized along the molecule's long axis. Researchers observed a red shift in emission and a loss of vibrational structure with increasing solvent polarity in fluid solutions. This shift is attributed to the solvent cage's orientation relaxation in the excited state's electric field, which possesses a higher dipole moment than the ground state. []
Q3: How stable are 8CB-impregnated membranes under aqueous conditions?
A3: Research shows that supported liquid crystal membranes synthesized by impregnating porous cellulose nitrate (CN) membranes with 8CB from chloroform solutions under vacuum are stable under aqueous conditions. []
Q4: How does the orientation of nano-confined 8CB respond to shear forces?
A5: The response to shear forces varies with the confining surface. Between mica surfaces, the lamellar axis (representing the long axis of 8CB) rotates only slightly (ca. 3°) within the plane parallel to the surface when shear is applied perpendicular to the axis. Conversely, the lamellar axis of 8CB between silica surfaces shows no noticeable change upon shear application. This suggests that the confinement effect significantly suppresses the shear's influence on 8CB alignment due to reduced molecular mobility and the alignment effect along the mica's crystallographic axis. []
Q5: How does 8CB behave in a polymer matrix, specifically in coaxial electrospinning?
A6: 8CB, in its smectic phase, has been successfully encapsulated within poly(vinylpyrrolidone) microfibres using coaxial electrospinning. This encapsulation leads to confinement effects, altering the phase sequence of 8CB. X-ray diffraction patterns of oriented fibres reveal that the 8CB molecules align parallel to the fibre axis, a finding contrary to expectations considering the viscosity anisotropy of 8CB in its smectic phase during electrospinning. []
Q6: Can 8CB be used as an additive in polymer solar cells (PSCs)?
A7: Yes, 8CB has been investigated as an additive in PSCs. When added to P3HT:PC61BM blend films, 8CB led to increased film absorbance, higher P3HT crystallinity, closer P3HT chains, larger PC61BM domains, and enhanced hole/electron mobilities. This resulted in improved power conversion efficiency, demonstrating 8CB's potential in PSC applications. [, ]
Q7: What are the phase transitions exhibited by 8CB?
A8: 8CB exhibits a crystal-smectic A (SA)-nematic-isotropic phase sequence. []
Q8: How does confinement affect the phase behavior of 8CB?
A9: Confinement can significantly impact the phase behavior of 8CB. For instance, in nanofilms confined between mica surfaces, 8CB undergoes a structural change from an ordered to a disordered state over time, as evidenced by the decrease in the X-ray diffraction peak corresponding to its lamellar spacing. []
Q9: How does shear affect the smectic A phase of 8CB?
A10: In a specific temperature range, two states of lamellae orientation exist in the smectic A phase under shear flow. These states are separated by a first-order dynamic transition that becomes continuous at a temperature (Tc) different from the smectic/nematic transition temperature. At low shear rates, the smectic A phase exhibits non-Newtonian behavior with viscosity inversely proportional to the shear rate. In this regime, the structure consists of multilamellar cylinders oriented along the flow direction. At high shear rates, the system becomes Newtonian, and the layers orient differently. []
Q10: What is known about the critical slowing down of density fluctuations approaching the isotropic-nematic transition in 8CB?
A11: 2D infrared (2D IR) spectroscopy studies show that the spectral diffusion time constants in 8CB in the isotropic phase are proportional to [T/(T - T)]1/2, where T* is 0.5-1 K below the isotropic-nematic phase transition temperature (TNI). This suggests a universal dynamic behavior of nematogens above TNI. []
Q11: How does vibrational strong coupling affect 8CB in its isotropic and smectic A phases?
A12: Vibrational strong coupling of 8CB molecules results in the formation of vibrational polaritons. The Rabi splitting parameter, reflecting the light-matter interaction strength, is sensitive to molecular alignment and collective vibrational motion. Studies observed a ~30% change in Rabi splitting during the isotropic-to-smectic A phase transition and polarization-dependent anisotropy in the smectic A phase. These findings highlight the influence of collective vibrational motion on molecular properties under vibrational strong coupling. []
Q12: How does the molecular packing density of liquid crystals affect solute transport?
A13: Comparing solute transport in 8CB and 4-(trans-4′-4′-n-pentylcyclohexy)-benzonitrile (PCH5) reveals that a lower packing density, as observed in PCH5, leads to higher sorption and diffusion coefficients. This difference arises from the less dense molecular packing in the PCH5 nematic phase compared to 8CB. []
Q13: Can phospholipids bend nematic liquid crystal membranes of 8CB?
A14: Yes, phospholipids like 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) can bend 8CB liquid crystal films. At high concentrations, DLPC causes the 8CB interface to bend towards the lipid-coated side. This bending creates extreme sensitivity to air pressure variations, resulting in an optical response to acoustic stimulation. []
Q14: Can 8CB be used in liquid crystal cylindrical waveguides?
A15: Yes, 8CB has been successfully incorporated into cylindrical waveguides. The homeotropic alignment of 8CB molecules is confined to the radial plane, forming an isotropic core at the center due to diverging free energy. This unique alignment influences the index profile of the waveguide, enabling the modulation of light propagation properties through electrical or optical fields. []
Q15: How does 8CB interact with dichroic dyes in guest-host smectic A liquid crystal systems?
A16: When 8CB doped with a dichroic dye is irradiated with a pulsed laser, the system undergoes a phase transition from a transparent to a scattering state. Analysis of the generated speckle patterns reveals information about the evolution of scattering domains and refractive index variations within the irradiated region. Molecular anchoring conditions significantly influence the dynamic response of this guest-host system. [, ]
Q16: Can 8CB be used in systems with magnetic nanoparticles?
A17: Yes, research explores the use of 8CB in ferronematics. Studies observed structural transitions in 8CB-based ferronematics doped with magnetic nanoparticles. These observations helped determine the anchoring energy of nematic molecules on the nanoparticle surfaces. []
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